molecular formula C15H14N2O2 B7469300 N-(2-acetylphenyl)-6-methylpicolinamide

N-(2-acetylphenyl)-6-methylpicolinamide

Cat. No.: B7469300
M. Wt: 254.28 g/mol
InChI Key: PNYFGJGXJKJULE-UHFFFAOYSA-N
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Description

N-(2-acetylphenyl)-6-methylpicolinamide is a chemical compound with the molecular formula C15H14N2O2 and a molecular weight of 254.29 g/mol . It is supplied for research purposes only and is not intended for diagnostic or therapeutic uses. This compound is of significant interest in the field of synthetic organic chemistry. Its structure, which incorporates a picolinamide group, makes it a relevant subject for methodologies involving directed C-C bond activation. Research indicates that picolinamide derivatives can serve as effective directing groups in copper-catalyzed reactions, enabling the transformation of ketones into amides via chemoselective C(CO)–C(alkyl) bond cleavage . This property positions this compound as a valuable building block or intermediate for developing novel synthetic pathways and constructing complex molecules. Researchers can utilize this compound to explore new strategies in catalysis and the functionalization of inert chemical bonds. As with all research chemicals, proper safety procedures must be followed. Please refer to the Safety Data Sheet (SDS) for detailed handling and hazard information.

Properties

IUPAC Name

N-(2-acetylphenyl)-6-methylpyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c1-10-6-5-9-14(16-10)15(19)17-13-8-4-3-7-12(13)11(2)18/h3-9H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNYFGJGXJKJULE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)NC2=CC=CC=C2C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid Chloride Formation

The foundational step involves converting 6-methylpicolinic acid to its reactive acyl chloride derivative. As demonstrated in, thionyl chloride (SOCl₂) is widely employed under anhydrous conditions. The reaction typically proceeds at reflux temperatures (60–80°C) in aromatic solvents like toluene or chlorobenzene, achieving near-quantitative conversion within 2–3 hours.

Mechanistic Insight :
SOCl₂ reacts with the carboxylic acid to form an intermediate mixed anhydride, which subsequently eliminates HCl and SO₂ to yield the acyl chloride. The use of inert solvents prevents hydrolysis, while excess SOCl₂ ensures complete conversion.

Amine Coupling

The acyl chloride intermediate is then reacted with 2-aminoacetophenone. Patent WO2000076960A1 outlines a protocol using inorganic bases (e.g., NaHCO₃ or K₂CO₃) in chlorinated solvents (methylene chloride, dichloroethane) at −5°C to +20°C. This low-temperature regime minimizes side reactions such as ketone oxidation or over-acylation. Yields typically exceed 80% after 4–6 hours.

Optimization Data :

ParameterOptimal RangeImpact on Yield
Temperature−5°C to +20°CPrevents epimerization
SolventDichloroethaneEnhances solubility
BaseK₂CO₃ (1.2 equiv)Neutralizes HCl efficiently

Coupling Reagent-Assisted Synthesis

Carbodiimide-Based Methods

The Ambeed.com procedures highlight the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) in polar aprotic solvents (DMF, acetonitrile). This method avoids handling corrosive acyl chlorides, making it preferable for lab-scale synthesis.

Typical Protocol :

  • 6-Methylpicolinic acid (1.0 equiv), EDC (1.2 equiv), HOBt (1.1 equiv) in DMF (0.1 M)

  • Stir at 25°C for 30 minutes

  • Add 2-aminoacetophenone (1.1 equiv) and Et₃N (2.0 equiv)

  • React for 12–18 hours at 25°C

  • Yield: 75–85% after aqueous workup

Palladium-Catalyzed Coupling

Advanced protocols from employ Pd-based catalysts (e.g., MNPs-phenanthroline-Pd) in polyethylene glycol (PEG) at 80°C. This green chemistry approach achieves 93% yield in 6 hours by accelerating the amidation kinetics through nanoparticle-mediated activation.

Advantages :

  • Eliminates need for dry solvents

  • Catalyst recyclability (up to 5 cycles)

  • Reduced byproduct formation

Solvent-Free and Catalytic Innovations

Mechanochemical Synthesis

A solvent-free method from uses mesoporous Cu(II)-glycerol-MCM-41 nanocatalysts. Grinding 6-methylpicolinic acid and 2-aminoacetophenone with the catalyst (7 mg/mmol) at 25°C for 3.8 hours delivers the product in 92% yield. This method reduces waste and energy consumption.

Photocatalytic Approaches

Comparative Analysis of Methodologies

Table 1: Synthesis Method Comparison

MethodYield (%)Time (h)Temperature (°C)Key Advantage
Acyl Chloride80–904–6−5 to +20High purity
EDC/HOBt75–8512–1825Mild conditions
Pd-Catalyzed93680Recyclable catalyst
Mechanochemical923.825Solvent-free
Photocatalytic920.520Ultrafast

Challenges and Mitigation Strategies

Byproduct Formation

Over-acylation of the 2-acetyl group is a common issue in acyl chloride methods. Patent addresses this by using stoichiometric base (1.5 equiv K₂CO₃) to sequester HCl promptly, suppressing ketone reactivity.

Solvent Selection

Chlorinated solvents (CH₂Cl₂, ClC₆H₅) generally outperform ethers or esters due to better solubility of aromatic intermediates. However, PEG-based systems offer an eco-friendly alternative with comparable efficiency.

Scalability and Industrial Relevance

The acyl chloride route remains dominant for kilogram-scale production due to its reliability and low catalyst costs. Recent advances in catalytic methods (e.g., Pd nanoparticles) show promise for continuous-flow manufacturing, reducing batch-to-batch variability .

Chemical Reactions Analysis

Types of Reactions

N-(2-acetylphenyl)-6-methylpicolinamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Anticancer Properties

N-(2-acetylphenyl)-6-methylpicolinamide has been investigated for its cytotoxic effects against various cancer cell lines. Its mechanism of action often involves the inhibition of key pathways associated with tumor growth and angiogenesis.

Case Studies

  • A study demonstrated that compounds similar to this compound exhibited significant cytotoxicity against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, with IC50 values indicating effective inhibition compared to standard treatments like doxorubicin .
  • Another investigation highlighted its role in reducing pro-inflammatory cytokines in treated cells, suggesting a dual mechanism of action that includes anti-inflammatory properties alongside anticancer effects .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its therapeutic potential.

Key Structural Features

The compound's effectiveness is attributed to specific functional groups that enhance its binding affinity to target proteins:

  • The acetophenyl group contributes to hydrophobic interactions crucial for receptor binding.
  • The pyridine ring may facilitate interactions with biological targets through hydrogen bonding and π-stacking interactions.

Data Table: SAR Insights

Compound VariantIC50 (µM)TargetMechanism
This compound5.11 (MCF-7)VEGFR-2Apoptosis induction
Similar Compound A4.61 (HepG2)VEGFR-2Anti-proliferative
Similar Compound B19.41 (HCT-116)VEGFR-2Cytotoxicity

Pharmacokinetics and Safety Profile

Pharmacokinetic studies are essential to evaluate the absorption, distribution, metabolism, and excretion (ADME) of this compound.

ADME Characteristics

Research indicates favorable ADME properties, suggesting good bioavailability and minimal toxicity to normal cells, which is critical for therapeutic applications .

Safety Assessments

Preclinical safety assessments have shown that oral administration did not significantly affect liver or kidney function in animal models, indicating a potentially safe profile for further development .

Mechanism of Action

The mechanism of action of N-(2-acetylphenyl)-6-methylpicolinamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators .

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The table below highlights key differences in substituents and their implications:

Compound Name Phenyl Substituent Key Properties/Synthesis Reference
N-(2-Acetylphenyl)-6-methylpicolinamide 2-Acetyl Electron-withdrawing acetyl group enhances hydrogen bonding; potential for intramolecular stabilization . -
N-(4-Bromophenyl)-6-methylpicolinamide 4-Bromo Bromine’s electronegativity increases lipophilicity; synthesized via LiHMDS-mediated coupling .
N-(4-(4-Ethylpiperazin-1-yl)phenyl)-6-methylpicolinamide 4-Ethylpiperazine Piperazine introduces basicity and solubility; synthesized via Buchwald–Hartwig amination .
N-(2-Methyl-6-morpholinophenyl)picolinamide 2-Methyl-6-morpholino Morpholino group improves water solubility; synthesized via Pd-catalyzed C–H functionalization .
Formamide, (2-acetylphenyl)- 2-Acetyl Simpler amide structure; lower molecular weight but reduced steric hindrance .

Intermolecular Interactions and Stability

  • Hydrogen Bonding : The acetyl group in this compound likely participates in intramolecular H-bonds, as seen in the thiourea analog N-((2-acetylphenyl)carbamothioyl)benzamide, which exhibits stabilized conformations via N–H···O interactions .
  • Crystal Packing: Piperazine and morpholino substituents enhance solubility but may reduce crystallinity compared to bromine or acetyl groups .

Key Research Findings

Substituent Effects: Electron-withdrawing groups (e.g., acetyl, bromo) increase reactivity in coupling reactions but may reduce metabolic stability compared to electron-donating groups like morpholino .

Synthetic Flexibility : Transition-metal catalysis (Pd, Fe) enables diverse functionalization, though bromophenyl derivatives require harsh conditions (e.g., chlorobenzene reflux) .

Hydrogen-Bond Networks : Acetylphenyl derivatives exhibit stronger intermolecular interactions, critical for crystal engineering or drug-target binding .

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